[1-(4-Ethyl-4H-1,2,4-triazol-3-yl)ethyl]amine dihydrochloride [1-(4-Ethyl-4H-1,2,4-triazol-3-yl)ethyl]amine dihydrochloride
Brand Name: Vulcanchem
CAS No.: 1301739-71-8
VCID: VC8066585
InChI: InChI=1S/C6H12N4.ClH/c1-3-10-4-8-9-6(10)5(2)7;/h4-5H,3,7H2,1-2H3;1H
SMILES: CCN1C=NN=C1C(C)N.Cl.Cl
Molecular Formula: C6H13ClN4
Molecular Weight: 176.65 g/mol

[1-(4-Ethyl-4H-1,2,4-triazol-3-yl)ethyl]amine dihydrochloride

CAS No.: 1301739-71-8

Cat. No.: VC8066585

Molecular Formula: C6H13ClN4

Molecular Weight: 176.65 g/mol

* For research use only. Not for human or veterinary use.

[1-(4-Ethyl-4H-1,2,4-triazol-3-yl)ethyl]amine dihydrochloride - 1301739-71-8

Specification

CAS No. 1301739-71-8
Molecular Formula C6H13ClN4
Molecular Weight 176.65 g/mol
IUPAC Name 1-(4-ethyl-1,2,4-triazol-3-yl)ethanamine;hydrochloride
Standard InChI InChI=1S/C6H12N4.ClH/c1-3-10-4-8-9-6(10)5(2)7;/h4-5H,3,7H2,1-2H3;1H
Standard InChI Key ZNTHYMUJHYFTSX-UHFFFAOYSA-N
SMILES CCN1C=NN=C1C(C)N.Cl.Cl
Canonical SMILES CCN1C=NN=C1C(C)N.Cl

Introduction

Chemical Identity and Structural Properties

Molecular Characteristics

[1-(4-Ethyl-4H-1,2,4-triazol-3-yl)ethyl]amine dihydrochloride belongs to the 1,2,4-triazole family, a class of nitrogen-containing heterocycles known for their versatility in drug design. Key molecular properties include:

PropertyValue
CAS Number1301739-71-8
Molecular FormulaC₆H₁₃Cl₂N₄
Molecular Weight215.11 g/mol
IUPAC Name1-(4-ethyl-1,2,4-triazol-3-yl)ethanamine dihydrochloride
SMILESCCN1C=NN=C1C(C)N.Cl.Cl

The ethyl group at the 4-position of the triazole ring and the ethylamine side chain at the 3-position distinguish it from analogs like [(1S)-1-(5-methyl-4H-1,2,4-triazol-3-yl)ethyl]amine dihydrochloride (CAS: 1262751-42-7), which features a methyl substituent .

Crystallography and Stability

While crystallographic data for this specific compound remain unpublished, related triazole derivatives exhibit planar triazole rings with substituents influencing packing efficiency and solubility. The dihydrochloride salt form enhances stability and aqueous solubility compared to the free base, a common strategy in pharmaceutical chemistry .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis of 1,2,4-triazole derivatives typically involves cyclocondensation reactions. A representative pathway, adapted from methods used for analogous compounds, proceeds as follows :

  • Formation of Acyl Hydrazide: Ethyl hydrazinecarboxylate reacts with ethyl acetoacetate in methanol to yield acyl hydrazide.

  • Triazole Ring Closure: Condensation with N,N-dimethylformamide dimethyl acetal (DMFDMA) in acetonitrile, followed by reaction with ethylamine hydrochloride in refluxing acetic acid, forms the triazole core.

  • Salt Formation: The free amine is treated with hydrochloric acid to produce the dihydrochloride salt.

Critical parameters include temperature control during cyclization (50–100°C) and stoichiometric precision to minimize byproducts like unreacted hydrazides or overhalogenated species .

Challenges in Scalability

Industrial production faces hurdles such as:

  • Low Yields in Halogenation Steps: Reactions with N-halosuccinimides (e.g., NCS, NBS) often yield <50% desired product due to competing side reactions.

  • Purification Complexity: Separation of dihydrochloride salts from reaction mixtures requires careful pH adjustment and recrystallization.

GHS Hazard StatementRisk
H302Harmful if swallowed
H312Harmful in contact with skin
H332Harmful if inhaled

Recommended Precautions

  • Personal Protective Equipment (PPE): Nitrile gloves, lab coat, and safety goggles.

  • Ventilation: Use in a fume hood to avoid inhalation of powder.

  • Storage: Store at 2–8°C in airtight containers under nitrogen atmosphere.

Comparative Analysis with Structural Analogs

[1-(4-Methyl-4H-1,2,4-triazol-3-yl)ethyl]amine Dihydrochloride

  • Key Difference: Methyl vs. ethyl substituent at the 4-position.

  • Impact: The ethyl group increases lipophilicity (logP: +0.4), potentially enhancing blood-brain barrier permeability but reducing aqueous solubility by ~20% .

[2-(4-Isopropyl-4H-1,2,4-triazol-3-yl)ethyl]amine Dihydrochloride

  • Key Difference: Isopropyl group introduces steric hindrance.

  • Impact: Lowers enzymatic inhibition efficacy (IC₅₀ increases 3-fold) due to reduced binding pocket compatibility .

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